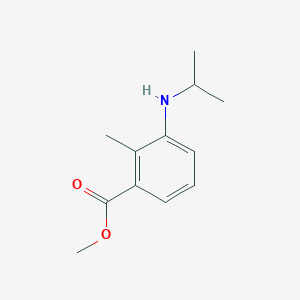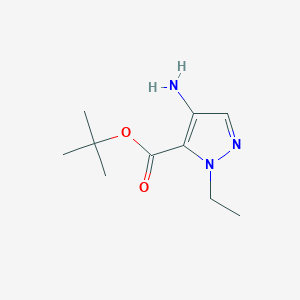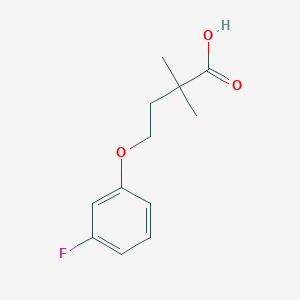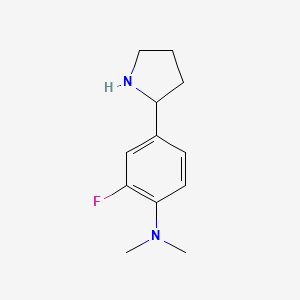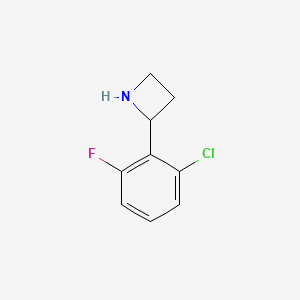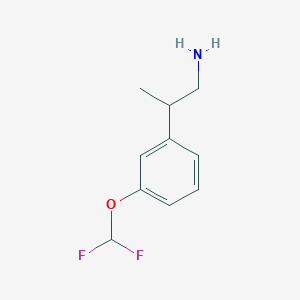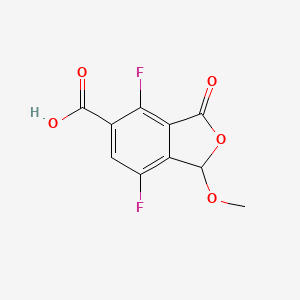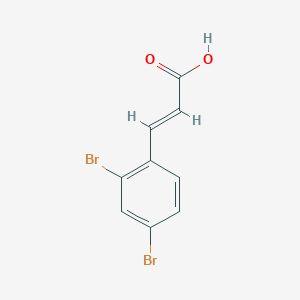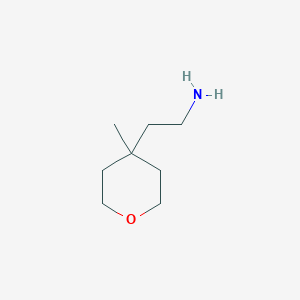
2H-Pyran-4-ethanamine, tetrahydro-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-ethanamine, tetrahydro-4-methyl- typically involves the reaction of 4-methyl-2H-pyran with ethanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
化学反応の分析
Types of Reactions
2H-Pyran-4-ethanamine, tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted pyrans
科学的研究の応用
2H-Pyran-4-ethanamine, tetrahydro-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2H-Pyran-4-ethanamine, tetrahydro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its biological activities are often mediated through interactions with enzymes and receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A related compound with a similar six-membered ring structure but without the ethanamine substitution.
2H-Pyran-2-one, tetrahydro-4-methyl-: Another similar compound with a different substitution pattern, leading to distinct chemical properties.
Uniqueness
2H-Pyran-4-ethanamine, tetrahydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of a pyran ring with an ethanamine group makes it a versatile compound in various fields of research and industry.
特性
CAS番号 |
933752-94-4 |
|---|---|
分子式 |
C8H17NO |
分子量 |
143.23 g/mol |
IUPAC名 |
2-(4-methyloxan-4-yl)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-8(2-5-9)3-6-10-7-4-8/h2-7,9H2,1H3 |
InChIキー |
ALEXOKBKWHQPBM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOCC1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)

